Dyclonine

描述

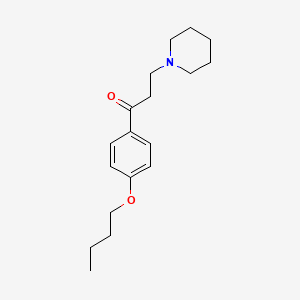

Structure

3D Structure

属性

IUPAC Name |

1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-2-3-15-21-17-9-7-16(8-10-17)18(20)11-14-19-12-5-4-6-13-19/h7-10H,2-6,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEWSEKUUPWQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

536-43-6 (hydrochloride) | |

| Record name | Dyclonine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047864 | |

| Record name | Dyclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (HCl salt), 4.60e-02 g/L | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

586-60-7 | |

| Record name | Dyclonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dyclonine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dyclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DYCLONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/078A24Q30O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dyclonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-175 | |

| Record name | Dyclonine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dyclonine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dyclonine hydrochloride is a topical anesthetic with a multifaceted mechanism of action.[1][2][3] While its primary therapeutic effect is derived from the blockade of voltage-gated sodium channels in neuronal membranes, recent research has unveiled significant interactions with other molecular targets, including Transient Receptor Potential Vanilloid 3 (TRPV3) and Aldehyde Dehydrogenase (ALDH) enzymes. This guide provides a comprehensive technical overview of the molecular pharmacology of this compound hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of its action pathways to support further research and drug development.

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The principal mechanism underlying the local anesthetic properties of this compound hydrochloride is the inhibition of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][3][4] This action impedes the initiation and propagation of action potentials, thereby blocking nerve conduction and producing a reversible loss of sensation in the localized area of application.[4]

Molecular Interaction

This compound hydrochloride physically obstructs the transmembrane pore of VGSCs, preventing the influx of sodium ions that is essential for membrane depolarization.[1] This interaction is thought to be state-dependent, with a higher affinity for the open and inactivated states of the channel, a characteristic feature of many local anesthetics. By stabilizing the inactivated state of the sodium channel, this compound hydrochloride effectively reduces the number of channels available to participate in the generation of subsequent action potentials.

Signaling Pathway

The blockade of sodium channels by this compound hydrochloride directly interrupts the canonical signaling pathway of nerve impulse transmission.

Secondary Mechanisms of Action

Beyond its effects on sodium channels, this compound hydrochloride has been shown to interact with other significant molecular targets.

Inhibition of TRPV3 Channels

This compound hydrochloride is an inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel involved in thermosensation and pain perception.

Inhibition of Aldehyde Dehydrogenase (ALDH)

This compound hydrochloride also acts as a covalent inhibitor of aldehyde dehydrogenase (ALDH) isozymes, particularly ALDH2 and ALDH3A1.

Quantitative Data Summary

The following tables summarize the available quantitative data for the inhibitory activity of this compound hydrochloride on its known molecular targets.

| Target | IC50 | Cell Type | Activator | Reference |

| TRPV3 | 29.8 ± 5.3 µM | HEK 293 GnTI⁻ | 2-APB (200 µM) | [5] |

| ALDH2 | 35 µM | Not Specified (Enzyme Assay) | Not Applicable | |

| ALDH3A1 | 76 µM | Not Specified (Enzyme Assay) | Not Applicable | |

| VGSC | Not Available | - | - | - |

| Table 1: Inhibitory concentrations of this compound hydrochloride on various molecular targets. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound hydrochloride.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This protocol is designed to measure the effect of this compound hydrochloride on ion channel currents, such as those from VGSCs or TRPV3 channels, in cultured cells.

-

Cell Culture: HEK293 cells are transiently transfected with the cDNA encoding the ion channel of interest.

-

Electrophysiology Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an appropriate internal solution.

-

Solutions:

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Procedure:

-

Establish a whole-cell recording configuration.

-

Apply voltage protocols to elicit channel activation and inactivation. For VGSCs, a typical protocol involves holding the cell at -100 mV and applying depolarizing steps. For TRPV3, channels can be activated by the application of an agonist like 2-APB.

-

Perfuse the cells with the external solution containing varying concentrations of this compound hydrochloride.

-

Record the resulting inhibition of the ionic currents.

-

Data Analysis: Construct dose-response curves to calculate the IC50 value.

-

In Vitro Nerve Conduction Block Assay

This ex vivo protocol measures the effect of this compound hydrochloride on compound action potentials (CAPs) in an isolated nerve.

-

Nerve Preparation: The sciatic nerve is dissected from a rat or mouse.

-

Recording Chamber: The nerve is placed in a recording chamber with stimulating and recording electrodes.

-

Procedure:

-

Record baseline CAPs by delivering supramaximal electrical stimuli to the nerve.

-

Perfuse the nerve with a physiological solution containing various concentrations of this compound hydrochloride.

-

Measure the amplitude and conduction velocity of the CAPs at different time points.

-

-

Data Analysis: Quantify the concentration-dependent reduction in CAP amplitude and slowing of conduction velocity.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This in vitro assay determines the inhibitory effect of this compound hydrochloride on ALDH enzyme activity.

-

Reagents: Recombinant human ALDH enzyme (e.g., ALDH2, ALDH3A1), NAD(P)+, aldehyde substrate (e.g., acetaldehyde), and this compound hydrochloride.

-

Procedure:

-

Incubate the ALDH enzyme with varying concentrations of this compound hydrochloride.

-

Initiate the enzymatic reaction by adding the aldehyde substrate and NAD(P)+.

-

Monitor the production of NAD(P)H spectrophotometrically at 340 nm.

-

-

Data Analysis: Calculate the percentage of enzyme inhibition at each this compound concentration and determine the IC50 value.

Conclusion

This compound hydrochloride's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium channels, leading to the inhibition of nerve impulse conduction.[3][4][6] However, its pharmacological profile is broader, encompassing the inhibition of TRPV3 and ALDH enzymes. This technical guide provides a foundational understanding of these mechanisms, supported by available quantitative data and detailed experimental protocols. Further research, particularly to elucidate the precise binding site and state-dependent interactions with sodium channel isoforms, will be crucial for the development of more selective and potent anesthetic agents.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. This compound Hydrochloride: An Essential Local Anesthetic in Modern Medicine_Chemicalbook [chemicalbook.com]

- 4. publications.aap.org [publications.aap.org]

- 5. Structural mechanism of TRPV3 channel inhibition by the anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Dyclonine as a Sodium Channel Blocker in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dyclonine, a potent local anesthetic, exerts its therapeutic effects primarily through the blockade of voltage-gated sodium channels in neuronal membranes. This guide provides an in-depth technical overview of the core mechanisms of this compound's action, synthesizing available data on its interaction with ion channels. While quantitative data on this compound's direct interaction with specific neuronal sodium channel subtypes remains limited in publicly accessible literature, this document outlines the established principles of its mechanism of action. Furthermore, it details comprehensive experimental protocols for investigating the effects of compounds like this compound on neuronal sodium channels and presents signaling pathway and workflow diagrams to visually articulate these complex processes.

Introduction

This compound hydrochloride is a local anesthetic agent utilized for its ability to produce a transient and reversible loss of sensation.[1][2] Its primary mechanism of action involves the direct interaction with voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.[1][3][4][5] By inhibiting the influx of sodium ions, this compound effectively dampens neuronal excitability, thereby blocking the transmission of nerve impulses.[6] This guide delves into the molecular underpinnings of this interaction, providing a technical resource for professionals in neuroscience research and drug development.

Mechanism of Action: Sodium Channel Blockade

The fundamental mechanism by which this compound induces local anesthesia is through its reversible binding to activated sodium channels within the neuronal membrane.[1][2][3][4][5] This interaction leads to a series of events that collectively suppress neuronal signaling:

-

Binding to Sodium Channels: this compound binds to specific sites on the voltage-gated sodium channels.[1][3][4][5]

-

Decreased Sodium Permeability: This binding event reduces the permeability of the neuronal membrane to sodium ions.[1][6]

-

Increased Excitation Threshold: Consequently, the threshold for neuronal excitation is increased.[1][2][3][4][5]

-

Membrane Stabilization and Inhibition of Depolarization: The neuronal membrane is stabilized, and depolarization is inhibited.[1][3][4][6]

-

Action Potential Blockade: The failure of a propagated action potential results in a conduction blockade, leading to a localized loss of sensation.[1][2][3][4]

This mechanism is characteristic of local anesthetics, which modulate the function of sodium channels to achieve their clinical effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]

- 3. Patch Clamp Protocol [labome.com]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Sodium Channel Inhibitors Reduce DMPK mRNA and Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural mechanism of TRPV3 channel inhibition by the anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Dyclonine: An In-depth Technical Guide for Researchers

Abstract: Dyclonine is a topical anesthetic with a unique ketone structure, distinguishing it from traditional ester or amide-based local anesthetics. While its primary mechanism of action has long been attributed to the blockade of voltage-gated sodium channels, recent evidence has unveiled a more complex pharmacological profile, including the potent inhibition of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This guide provides a comprehensive technical overview of the pharmacology of this compound, synthesizing available data on its mechanisms, pharmacokinetics, and pharmacodynamics. It includes detailed experimental protocols for key assays and visualizes complex pathways and workflows to support further research and development in the fields of anesthesiology, dermatology, and sensory biology.

Core Pharmacological Profile

This compound hydrochloride is utilized for its rapid-onset topical anesthesia, providing temporary relief from pain and irritation of mucous membranes and skin. It is a key active ingredient in over-the-counter throat lozenges and sprays.

Pharmacokinetic Properties

This compound is characterized by its topical route of administration, which results in localized effects with minimal systemic absorption.

| Pharmacokinetic Parameter | Value/Description |

| Route of Administration | Topical (mucous membranes, skin) |

| Onset of Anesthesia | 2 - 10 minutes |

| Duration of Action | Approximately 30 to 60 minutes[1] |

| Absorption | Readily absorbed through mucous membranes; systemic absorption is influenced by vascularity at the application site, total dosage, and exposure duration.[2] |

| Systemic Effects | Possible with excessive dosage or rapid absorption, potentially leading to CNS and cardiovascular effects.[2][3] |

Mechanisms of Action

This compound's anesthetic and analgesic properties are mediated through its interaction with at least two distinct ion channel targets.

Blockade of Voltage-Gated Sodium Channels (NaV)

The classical mechanism for local anesthetics, including this compound, involves the direct blockade of voltage-gated sodium channels in neuronal membranes.[1][2][3] By binding to the channel, this compound stabilizes the inactivated state, preventing the influx of sodium ions required for the initiation and propagation of action potentials in sensory neurons.[1][2][3] This blockade effectively dampens the transmission of nociceptive signals to the central nervous system.

References

Dyclonine as a Potential Aldehyde Dehydrogenase (ALDH) Inhibitor: A Technical Guide

Abstract

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes critical for detoxifying endogenous and exogenous aldehydes. Elevated ALDH activity is increasingly recognized as a hallmark of cancer stem cells (CSCs) and a key driver of therapeutic resistance. Consequently, inhibiting ALDH presents a promising strategy in oncology. This technical guide explores the potential of dyclonine, a topical anesthetic, as a covalent inhibitor of ALDH enzymes. We consolidate the existing quantitative data, delineate the mechanism of action, provide detailed experimental protocols, and visualize key pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction to Aldehyde Dehydrogenase (ALDH)

The human ALDH superfamily comprises 19 isozymes that catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids, utilizing NAD(P)+ as a cofactor.[1][2] These enzymes play a vital role in various physiological processes, including retinoic acid signaling, ethanol (B145695) metabolism, and the detoxification of reactive aldehydes generated from lipid peroxidation.[1][2][3]

In the context of oncology, certain ALDH isoforms, particularly ALDH1A1 and ALDH3A1, are highly expressed in cancer stem cells across numerous malignancies.[1][2][3][4] This elevated activity contributes to chemoresistance by detoxifying anticancer drugs like cyclophosphamide (B585) and by mitigating oxidative stress through the scavenging of reactive oxygen species (ROS).[1][3] This functional importance makes ALDH a compelling therapeutic target to overcome drug resistance and eliminate cancer stem cell populations.[2][3]

This compound: A Covalent Inhibitor of ALDH

This compound (also known as Dyclocaine) is a topical anesthetic that has been repurposed as an orally effective, covalent inhibitor of ALDH that can cross the blood-brain barrier.[5][6][7][8] Research has identified its inhibitory activity against multiple ALDH isozymes, establishing it as a valuable tool for studying ALDH function and as a potential lead compound for therapeutic development.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against key ALDH isozymes. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | Target Isozyme | IC50 Value (μM) | Reference |

| This compound | ALDH2 | 35 | [1][5][6][7][8] |

| This compound | ALDH3A1 | 76 | [1][5][6][7][8] |

Mechanism of Action

This compound functions as a covalent inhibitor. Its chemical structure features an aromatic ketone and an amine substituent that are key to its mechanism. The inhibitory action proceeds through an enzyme-mediated β-elimination reaction. This process generates a highly reactive vinyl ketone intermediate, which then acts as a Michael acceptor. This intermediate forms a covalent bond with the catalytic cysteine residue within the ALDH active site, leading to irreversible inactivation of the enzyme.[1]

Caption: Proposed mechanism of this compound's covalent inhibition of ALDH enzymes.

Therapeutic Strategy: Synthetic Lethality

A promising therapeutic application for this compound is in combination therapies that exploit the concept of synthetic lethality. This has been demonstrated in cancer cells that are resistant to glutathione (B108866) (GSH) deficiency.[9][10]

Many cancer cells, particularly head and neck squamous cell carcinoma (HNSCC), rely on the cystine-glutamate antiporter (xCT) to import cystine for the synthesis of GSH, a major cellular antioxidant.[9] While xCT inhibitors like sulfasalazine (B1682708) can deplete GSH and induce a form of iron-dependent cell death called ferroptosis, some cancer cells develop resistance.[9][10]

Resistant cells often upregulate ALDH3A1 to detoxify toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which accumulate during oxidative stress.[9] By inhibiting ALDH3A1 with this compound, this escape mechanism is blocked. The combination of an xCT inhibitor (sulfasalazine) and this compound leads to a cooperative accumulation of toxic 4-HNE, resulting in necrotic cell death in otherwise resistant cancer cells.[9][10]

Caption: Synthetic lethality via dual inhibition of xCT and ALDH3A1.

Experimental Protocols

This section details the methodologies for assessing the inhibitory effect of this compound on ALDH activity.

ALDH Activity and Inhibition Assay (IC50 Determination)

This protocol is designed to measure the enzymatic activity of a specific ALDH isozyme and determine the IC50 value of an inhibitor like this compound.

Materials:

-

Recombinant human ALDH enzyme (e.g., ALDH2, ALDH3A1)

-

Assay Buffer: 10 mM Tris-HCl, pH 7.3

-

Cofactor solution: NAD+ (or NADP+ depending on the isozyme)

-

Substrate: Aldehyde substrate (e.g., propionaldehyde (B47417) for ALDH2, benzaldehyde (B42025) for ALDH3A1)

-

Inhibitor: this compound dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Preparation: Prepare serial dilutions of this compound in DMSO. The final concentration in the assay should typically range from nanomolar to high micromolar to generate a full dose-response curve.

-

Reaction Mixture: In each well of the 96-well plate, add the assay buffer, the ALDH enzyme, and the NAD(P)+ cofactor.

-

Inhibitor Incubation: Add the this compound dilutions (or DMSO for control wells) to the reaction mixture. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the aldehyde substrate to all wells.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using the microplate reader. This measures the formation of NAD(P)H, which is directly proportional to enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the absorbance curve.

-

Normalize the velocities to the control (DMSO only) to get the percent inhibition.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of this compound against ALDH enzymes.

Mass Spectrometry for Covalent Modification

To confirm the covalent binding mechanism, mass spectrometry can be employed to detect the mass shift in the ALDH enzyme after incubation with this compound.

Procedure:

-

Incubate the purified ALDH enzyme (e.g., ALDH3A1) with an excess of this compound for several hours (e.g., 16 hours) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.3).[1]

-

Prepare a control sample of the enzyme incubated with DMSO under the same conditions.

-

Remove unbound inhibitor using a desalting column.

-

Analyze both the treated and control samples using high-resolution mass spectrometry (e.g., ESI-MS).

-

Compare the mass spectra. A mass increase in the this compound-treated sample corresponding to the mass of the reactive vinyl ketone moiety (206 amu) confirms covalent modification.[1]

Conclusion and Future Directions

This compound has been clearly identified as a covalent inhibitor of ALDH isozymes, with well-characterized IC50 values against ALDH2 and ALDH3A1. Its unique mechanism of action and its ability to induce synthetic lethality in combination with xCT inhibitors highlight its potential as a therapeutic agent, particularly for cancers that have developed resistance to therapies that induce oxidative stress.

Future research should focus on:

-

Isozyme Selectivity: Developing this compound analogs with improved selectivity for specific ALDH isozymes (e.g., ALDH1A1 or ALDH3A1) to minimize off-target effects.

-

In Vivo Efficacy: Expanding preclinical studies to evaluate the efficacy and safety of this compound, alone and in combination therapies, in various cancer models.

-

Structural Biology: Obtaining crystal structures of ALDH enzymes covalently bound to this compound to provide a detailed understanding of the binding interaction and guide the rational design of next-generation inhibitors.

This guide provides a foundational resource for leveraging this compound as a tool to further investigate ALDH biology and develop novel anticancer strategies.

References

- 1. Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Aldehyde Dehydrogenases to Eliminate Cancer Stem Cells in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthetic lethality of the ALDH3A1 inhibitor this compound and xCT inhibitors in glutathione deficiency-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic lethality of the ALDH3A1 inhibitor this compound and xCT inhibitors in glutathione deficiency-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical and Physical Properties of Dyclonine Hydrochloride for Research Applications

Abstract: This document provides an in-depth technical overview of Dyclonine hydrochloride, a topical anesthetic with a unique ketone-based structure. It is intended for researchers, scientists, and professionals in drug development. The guide details the compound's chemical and physical characteristics, primary mechanism of action involving sodium channel blockade, and other biological activities. Furthermore, it covers pharmacokinetic properties, toxicological data, formulation and stability considerations, and outlines key experimental protocols for its evaluation. All quantitative data is summarized in tables, and core concepts are illustrated with diagrams to facilitate understanding and application in a research context.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1][2] Its chemical and physical properties are critical for its handling, formulation, and application in experimental settings.

Table 1: Chemical and Physical Data for this compound Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-butoxyphenyl)-3-(piperidin-1-yl)propan-1-one;hydrochloride | [3] |

| Synonyms | Dyclocaine HCl, 4'-Butoxy-3-piperidinopropiophenone HCl | [2][4][5] |

| CAS Number | 536-43-6 | [2][4][5] |

| Molecular Formula | C₁₈H₂₈ClNO₂ | [2][3][4] |

| Molecular Weight | 325.87 g/mol (or 325.88 g/mol ) | [2][3][4][5][6] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 171-178 °C | [1][2] |

| Solubility | Water: Partly soluble to soluble (50 mg/mL with ultrasound) Ethanol: Soluble (34-36 mg/mL) DMSO: Soluble (15-25 mg/mL) Methanol: Soluble Acetone: Soluble Chloroform: Soluble | [1][5][6][7] |

| pH (1 in 100 solution) | 4.0 - 7.0 | [8] |

| Storage Conditions | Short-term: 0 - 4 °C (dry and dark) or refrigerated (0-10°C) Long-term (powder): -20 °C | [1][4][6] |

Mechanism of Action

Primary Mechanism: Sodium Channel Blockade

The principal mechanism of action for this compound hydrochloride is the blockade of voltage-gated sodium channels in neuronal membranes.[3][5][9] This action is the basis for its local anesthetic effect. The process occurs through several steps:

-

Binding: this compound reversibly binds to activated (open) sodium channels on the nerve cell membrane.[3][4]

-

Permeability Reduction: This binding decreases the membrane's permeability to sodium ions.[9][10]

-

Membrane Stabilization: The reduced ion flow leads to the stabilization of the neuronal membrane and an increased threshold for electrical excitation.[3][4][10]

-

Inhibition of Depolarization: Consequently, the generation and propagation of action potentials are inhibited.[3][9]

-

Conduction Blockade: The failure of the action potential to propagate results in a conduction blockade, leading to a transient and reversible loss of sensation, particularly pain, in the localized area of application.[3][4][9]

Other Biological Activities

Beyond its anesthetic properties, this compound hydrochloride has been shown to exhibit other biological effects that are of interest for research:

-

Aldehyde Dehydrogenase (ALDH) Inhibition: It acts as an orally effective, covalent inhibitor of ALDH, with reported IC₅₀ values of 35 µM for ALDH2 and 76 µM for ALDH3A1.[4][11] This activity may have implications in cancer research, as it can sensitize cancer cells to other treatments.[11]

-

TRPV3 Channel Inhibition: Research indicates that this compound is a potent inhibitor of the Transient Receptor Potential Vanilloid-3 (TRPV3) channel, a sensory channel found in keratinocytes.[12] This may contribute to its efficacy in relieving itch and pain.

-

Antimicrobial Activity: The compound possesses significant bactericidal and fungicidal properties.[4][7][11]

Pharmacokinetics (ADME) and Toxicology

Absorption, Distribution, and Duration

-

Absorption & Onset: When applied topically to mucous membranes, local anesthesia is typically achieved within 2 to 10 minutes.[13][14] Systemic absorption is possible, particularly with excessive dosage, rapid absorption, or application to broken skin.[13][14]

-

Distribution: this compound hydrochloride primarily acts locally. However, if significant systemic absorption occurs, it can be distributed to the central nervous system (CNS) and cardiovascular system.[9][14]

-

Metabolism & Excretion: Detailed information on the metabolic pathways and excretion of this compound hydrochloride is not extensively documented in the available literature.

-

Duration of Action: The anesthetic effect persists for approximately 30 minutes following a single application.[13][14]

Toxicological Profile

-

Systemic Effects: Excessive absorption can lead to systemic toxicity. CNS effects may manifest as initial excitation (nervousness, dizziness, blurred vision) followed by depression (drowsiness, unconsciousness, and potentially respiratory arrest).[13][14] Cardiovascular effects can include myocardial depression, hypotension, and bradycardia.[14]

-

Hypersensitivity: Allergic reactions and sensitization are infrequent but can occur, presenting as delayed cutaneous lesions, urticaria, or swelling.[3][13]

-

Hazard Classifications: According to GHS hazard statements, this compound hydrochloride is considered toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]

Experimental Protocols

In Vitro Assay: Determination of Minimum Microbicidal Concentration (MMC)

This protocol is designed to determine the lowest concentration of this compound hydrochloride that exhibits bactericidal or fungicidal activity against specific microorganisms.

-

Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the stock solution in appropriate liquid growth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculation: Inoculate each dilution with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, T. mentagrophyte).[11] Include positive (media with inoculum, no drug) and negative (media only) controls.

-

Incubation: Incubate the samples under conditions optimal for the growth of the microorganism (e.g., 24-48 hours at 37°C).

-

Assessment: After incubation, subculture a small aliquot from each tube that shows no visible growth onto agar (B569324) plates.

-

Results: The MMC is the lowest concentration of this compound hydrochloride from which the microorganism does not recover and grow on the agar plate.

In Vivo Assay: Evaluation of Topical Anesthetic Efficacy

This protocol outlines a method for assessing the anesthetic effect in a preclinical or clinical setting, adapted from methodologies used in laryngoscopy studies.[15]

-

Subject Preparation: Acclimate subjects (animal models or human volunteers) to the experimental environment.

-

Baseline Measurement: Apply a controlled, non-damaging stimulus (e.g., light touch with a filament) to the target mucosal area (e.g., pharynx, oral mucosa) and record the baseline response, potentially using a Visual Analogue Scale (VAS) for pain or discomfort in human studies.

-

Drug Administration: Administer a precise dose and concentration of this compound hydrochloride formulation (e.g., 1% mucilage) to the target area.

-

Post-Administration Testing: At set time intervals after administration (e.g., 2, 5, 10, 20, 30 minutes), re-apply the same stimulus and record the response.

-

Data Analysis: Compare the post-administration responses to the baseline to determine the onset, peak, and duration of the anesthetic effect. A significant reduction in the response score indicates efficacy.

Formulation and Stability

-

Available Formulations: this compound hydrochloride is formulated for topical application and is commercially available in various forms, including lozenges, oral sprays, gels, creams, and mucilage.[1][4][16] These formulations are primarily used for surface anesthesia of mucosal membranes.[1]

-

Formulation Challenges: A key challenge in formulating oral liquid dosage forms is the compound's bitter taste and its tendency to cause numbness of the tongue, which can affect patient compliance.[17]

-

Stability: The compound is stable for short periods at ambient temperatures, making it suitable for standard shipping.[4] For long-term storage, the powder should be kept at -20°C.[1][6] It is noted as being heat sensitive. In solution, it should be stored at -80°C for up to one year to maintain stability.[5][6]

Conclusion

This compound hydrochloride is a versatile local anesthetic with a well-defined primary mechanism of action and a rapid onset. Its unique properties, including ALDH inhibition and antimicrobial activity, make it a compound of significant interest for broader research applications beyond anesthesia. For researchers, a thorough understanding of its chemical properties, solubility, and stability is essential for designing robust experiments and developing effective formulations. While its pharmacokinetic profile is suitable for topical use, careful consideration of its toxicological profile is necessary to mitigate risks associated with systemic absorption. The experimental protocols provided herein offer a foundation for further investigation into its anesthetic, antimicrobial, and other potential therapeutic activities.

References

- 1. This compound Hydrochloride CAS 536-43-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Hydrochloride | C18H28ClNO2 | CID 68304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound hydrochloride | Antifungal | Sodium Channel | TargetMol [targetmol.com]

- 7. This compound (hydrochloride) - tcsc2421 - Taiclone [taiclone.com]

- 8. This compound Hydrochloride [drugfuture.com]

- 9. This compound Hydrochloride: An Essential Local Anesthetic in Modern Medicine_Chemicalbook [chemicalbook.com]

- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The uses and Pharmacokinetics of this compound hydrochloride_Chemicalbook [chemicalbook.com]

- 14. drugs.com [drugs.com]

- 15. Oral this compound hydrochloride mucilage versus tetracaine spray in electronic flexible laryngoscopy: A prospective, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Disturbance of consciousness caused by this compound hydrochloride mucilage: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Bactericidal and Fungicidal Properties of Dyclonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dyclonine hydrochloride (4'-butoxy-3-piperidinopropiophenone hydrochloride) is a well-established local anesthetic, primarily used for topical application to mucous membranes.[1] Its anesthetic effect is attributed to the blockage of voltage-gated sodium channels, which prevents the transmission of nerve impulses.[1] Beyond its anesthetic utility, early studies in the mid-20th century revealed that this compound also possesses significant bactericidal and fungicidal properties.[1] This dual functionality makes this compound a compound of interest for applications where both antimicrobial and anesthetic actions are desirable. This guide aims to provide a detailed overview of the antimicrobial characteristics of this compound, including its proposed mechanisms of action and the experimental protocols required for its evaluation.

Bactericidal and Fungicidal Spectrum

This compound has demonstrated a broad spectrum of antimicrobial activity, with reports indicating it is more effective against fungi than bacteria.[1] Its efficacy can be influenced by the formulation; for instance, the addition of chlorobutanol (B1668791) has been shown to act synergistically, enhancing its self-sterilizing action.[1]

Data Presentation

Precise Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values from seminal studies are not widely accessible. The following tables are presented in a standardized format to guide future research and data presentation. The values provided are hypothetical and serve as placeholders to illustrate the expected data structure.

Table 1: Hypothetical Bactericidal Activity of this compound Hydrochloride

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Positive | 64 | 128 |

| Streptococcus pyogenes | Positive | 32 | 64 |

| Escherichia coli | Negative | 128 | 256 |

| Pseudomonas aeruginosa | Negative | 256 | >512 |

Table 2: Hypothetical Fungicidal Activity of this compound Hydrochloride

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | 16 | 32 |

| Aspergillus fumigatus | 32 | 64 |

| Trichophyton rubrum | 8 | 16 |

Mechanism of Action

The primary mechanism of action for this compound's anesthetic effect is the blockade of sodium channels in nerve cell membranes.[1] This disruption of ion transport is also the likely basis for its antimicrobial properties.

Bacterial Cell Disruption

It is hypothesized that this compound interacts with the bacterial cell membrane, leading to a loss of structural integrity and function. This could involve:

-

Disruption of Membrane Potential: By interfering with ion channels or the lipid bilayer, this compound may depolarize the cell membrane, leading to a collapse of the proton motive force and subsequent cell death.

-

Increased Membrane Permeability: Damage to the cell membrane can result in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

Fungal Cell Disruption

The fungicidal action of this compound is thought to be more potent than its bactericidal effect.[1] While the exact mechanism is not fully elucidated, it likely involves disruption of the fungal cell membrane. A potential target is the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane that is absent in mammalian cells. Inhibition of ergosterol synthesis would lead to a dysfunctional cell membrane, increased permeability, and ultimately, cell death.

Signaling Pathways

Currently, there is limited information available on the specific signaling pathways within microbial cells that are directly affected by this compound.

Figure 1. Proposed mechanism of this compound's bactericidal action.

Figure 2. Hypothesized mechanism of this compound's fungicidal action.

Experimental Protocols

The following are detailed, standardized protocols for determining the antimicrobial activity of this compound. These are based on established methodologies and can be adapted for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target microorganism.

Materials:

-

This compound hydrochloride stock solution (e.g., 1024 µg/mL in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (0.5 McFarland standard, diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

-

Positive control (microorganism in broth without this compound)

-

Negative control (broth only)

-

Sterile pipette tips and multichannel pipette

Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the positive control, and the twelfth as the negative control.

-

Inoculate all wells except the negative control with 100 µL of the prepared microbial inoculum.

-

Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Figure 3. Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine the concentration of this compound that results in microbial death.

Materials:

-

MIC plate from the previous experiment

-

Sterile agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile pipette and tips or a sterile inoculating loop

Procedure:

-

Following the determination of the MIC, select the wells showing no visible growth.

-

From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a fresh agar plate.

-

Also, plate an aliquot from the positive control well to ensure the viability of the inoculum.

-

Incubate the agar plates under the same conditions as the MIC assay.

-

After incubation, count the number of colonies on each spot. The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Biofilm Disruption Assay

This protocol assesses the ability of this compound to disrupt pre-formed microbial biofilms.

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Appropriate growth medium for biofilm formation

-

Standardized microbial inoculum

-

This compound solutions at various concentrations

-

Crystal Violet solution (0.1%)

-

Ethanol (B145695) (95%) or a suitable solvent to solubilize the crystal violet

-

Plate reader

Procedure:

-

Biofilm Formation:

-

Add 200 µL of the standardized microbial inoculum to the wells of a 96-well plate.

-

Incubate the plate for 24-48 hours to allow for biofilm formation.

-

-

This compound Treatment:

-

Gently remove the planktonic cells from each well by aspiration.

-

Wash the wells carefully with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Add 200 µL of different concentrations of this compound solution to the wells. Include a control with no this compound.

-

Incubate for a defined period (e.g., 24 hours).

-

-

Quantification of Biofilm:

-

Remove the this compound solution and wash the wells with PBS.

-

Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet and wash the wells with water until the wash water is clear.

-

Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

-

Measure the absorbance at a wavelength of approximately 570 nm using a plate reader. A reduction in absorbance compared to the control indicates biofilm disruption.

-

Figure 4. Workflow for biofilm disruption assay.

Conclusion

This compound hydrochloride exhibits notable bactericidal and fungicidal properties in addition to its primary use as a topical anesthetic. The mechanism of its antimicrobial action is likely linked to the disruption of microbial cell membrane integrity, a consequence of its ability to block ion channels. While there is a historical basis for its antimicrobial activity, there is a clear need for contemporary research to generate robust, quantitative data on its efficacy against a wider range of clinically relevant microorganisms. The protocols and frameworks provided in this guide are intended to facilitate such research and support the potential development of new therapeutic applications for this multifaceted compound. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for a complete understanding of its antimicrobial capabilities.

References

The Role of Dyclonine in Sensitizing Cancer Cells to Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of dyclonine, a local anesthetic, in sensitizing cancer cells to various therapeutic agents. This document consolidates key findings on its mechanisms of action, presents quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanisms of this compound-Mediated Cancer Cell Sensitization

This compound enhances the cytotoxic effects of anti-cancer drugs through two primary mechanisms: the inhibition of aldehyde dehydrogenase (ALDH) and the potentiation of proteasome inhibitor-induced apoptosis.

Inhibition of Aldehyde Dehydrogenase (ALDH)

This compound acts as a covalent inhibitor of ALDH enzymes, with reported IC50 values of 35 μM for ALDH2 and 76 μM for ALDH3A1.[1][2] This inhibition is particularly effective in cancer cells that are resistant to therapies targeting the cystine-glutamate antiporter xCT, such as sulfasalazine (B1682708).[3][4] Resistance to xCT inhibition is often associated with an upregulation of ALDH3A1.[3]

By inhibiting ALDH, this compound leads to the intracellular accumulation of the toxic lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE).[3] This buildup of toxic aldehydes, especially in glutathione (B108866) (GSH)-depleted cancer cells, triggers necrotic cell death.[3] The combination of this compound with an xCT inhibitor like sulfasalazine creates a synthetic lethal environment for these resistant cancer cells.[3][4]

Enhancement of Proteasome Inhibitor-Induced Apoptosis

This compound has been shown to significantly enhance the cytotoxic effects of proteasome inhibitors, such as bortezomib (B1684674) in multiple myeloma and MG132 in breast cancer cells.[5][6][7][8] This synergistic effect leads to a marked increase in apoptosis.[5][7][8] The combination of this compound with a proteasome inhibitor results in a dramatic increase in the cleavage of poly (ADP-ribose) polymerase (PARP), a key indicator of apoptosis.[5]

Quantitative Data on this compound's Sensitizing Effects

The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound with other anti-cancer agents.

Table 1: this compound as an ALDH Inhibitor

| Enzyme | IC50 Value | Reference |

| ALDH2 | 35 μM | [1][2] |

| ALDH3A1 | 76 μM | [1][2] |

Table 2: Synergistic Cytotoxicity of this compound with Bortezomib in Multiple Myeloma Cells

| Cell Line | Treatment | % Cell Viability | Reference |

| RPMI8226 | 2 nM Bortezomib | ~90% | [9] |

| RPMI8226 | 2 nM Bortezomib + 15 µM this compound | ~60% | [9] |

| RPMI8226 | 5 nM Bortezomib | ~70% | [9] |

| RPMI8226 | 5 nM Bortezomib + 15 µM this compound | ~25% | [9] |

| RPMI8226.BR | 20 nM Bortezomib | No significant effect | [10] |

| RPMI8226.BR | 20 nM Bortezomib + 15 µM this compound | Significant cell death | [10] |

Table 3: Effect of this compound and Bortezomib on PARP Cleavage in RPMI8226 Multiple Myeloma Cells

| Treatment | PARP Cleavage | Reference |

| Bortezomib (2 or 5 nM) alone | No significant cleavage | [11] |

| This compound (15 µM) alone | No significant cleavage | [11] |

| Bortezomib (2 or 5 nM) + 15 µM this compound | Marked increase in cleaved PARP | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies of this compound's role in cancer cell sensitization.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[12]

-

Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or the combination of both for the desired time period (e.g., 48 hours).[10]

-

MTT Addition: After the treatment period, add 10-20 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.[12]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Harvesting: Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blotting for PARP Cleavage

Western blotting is used to detect the cleavage of PARP, a hallmark of apoptosis.

-

Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[7]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[7]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[7] The appearance of an 89 kDa fragment indicates PARP cleavage.

ALDH Activity Assay

This assay measures the enzymatic activity of aldehyde dehydrogenase in cell populations.

-

Cell Suspension: Prepare a single-cell suspension from the cancer cell line or tumor tissue at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.[3]

-

Substrate Addition: Add the activated ALDEFLUOR™ reagent (BAAA, a fluorescent ALDH substrate) to the "test" tubes.

-

Inhibitor Control: To a "control" tube, add the ALDH inhibitor diethylaminobenzaldehyde (DEAB) before adding the ALDEFLUOR™ reagent.[6]

-

Incubation: Incubate all tubes for 30-60 minutes at 37°C.

-

Analysis: Analyze the cell suspensions by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" sample.[6]

Measurement of 4-HNE Accumulation

4-HNE protein adducts can be quantified using an ELISA-based method.

-

Sample Preparation: Prepare cell or tissue lysates.

-

ELISA: Utilize a competitive ELISA kit for 4-HNE. Briefly, a 96-well plate is coated with a 4-HNE conjugate.[5]

-

Competition: Samples and standards are added to the wells, followed by an anti-4-HNE antibody. Free 4-HNE in the sample competes with the coated 4-HNE for antibody binding.[5]

-

Detection: A secondary HRP-conjugated antibody and a substrate are used to generate a colorimetric signal. The intensity of the signal is inversely proportional to the amount of 4-HNE in the sample.

-

Quantification: The concentration of 4-HNE is determined by comparison to a standard curve.[5]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound inhibits ALDH3A1, leading to 4-HNE accumulation and cell death.

Caption: this compound enhances proteasome inhibitor-induced apoptosis.

Caption: Workflow for assessing cell viability using the MTT assay.

Caption: Western blot workflow for detecting PARP cleavage.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound holds promise as a cancer cell sensitizing agent. Its ability to inhibit ALDH and enhance the efficacy of proteasome inhibitors opens new avenues for combination therapies, particularly for treating resistant cancers. Future research should focus on elucidating the full spectrum of ALDH isoforms inhibited by this compound and their specific roles in different cancer types. Furthermore, in vivo studies are warranted to validate these findings and to assess the therapeutic potential of this compound in clinical settings. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further investigation into this promising area of cancer research.

References

- 1. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA | Springer Nature Experiments [experiments.springernature.com]

- 2. stemcell.com [stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. protocols.io [protocols.io]

- 6. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation | Springer Nature Experiments [experiments.springernature.com]

- 7. Sulfasalazine combined with anti-IL-1β mAb induces ferroptosis and immune modulation in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfasalazine combined with anti-IL-1β mAb induces ferroptosis and immune modulation in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]

- 11. sciencellonline.com [sciencellonline.com]

- 12. sfrbm.org [sfrbm.org]

- 13. Lipid Peroxidation (4-HNE) Assay Kit. Quantification. (ab238538) | Abcam [abcam.com]

Understanding the Structural Activity Relationship of Dyclonine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyclonine, a topical anesthetic, has been utilized for its pain-relieving properties in various over-the-counter products. Its unique chemical structure, a β-aminoketone, sets it apart from the more common ester or amide-based local anesthetics. Understanding the intricate relationship between its structure and biological activity is paramount for the development of novel analogs with improved efficacy, selectivity, and reduced toxicity. This technical guide delves into the core principles of the structural activity relationship (SAR) of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes. This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby producing a local anesthetic effect.[1][2] Beyond its anesthetic properties, this compound also exhibits notable antimicrobial and potential antiviral activities, broadening its therapeutic potential.[3] This guide will explore the SAR of this compound in these three key areas: local anesthetic activity, antimicrobial activity, and antiviral activity.

Core Structural Features of this compound

The this compound molecule can be dissected into three key structural components, each contributing to its overall pharmacological profile:

-

Aromatic Lipophilic Group: The 4-butoxybenzoyl group is crucial for the molecule's ability to partition into the lipid bilayer of the neuronal membrane, a prerequisite for accessing its binding site on the sodium channel.

-

Intermediate Chain: The propyl chain linking the aromatic group and the piperidine (B6355638) ring influences the molecule's overall shape, flexibility, and distance between the lipophilic and hydrophilic moieties.

-

Hydrophilic Amino Group: The piperidine ring, a tertiary amine, is essential for the molecule's water solubility and its interaction with the receptor site, which is often in a charged, protonated state.

Structure-Activity Relationship for Local Anesthetic Activity

The local anesthetic activity of this compound and its analogs is primarily attributed to their ability to block voltage-gated sodium channels. The potency and duration of action are influenced by modifications to its core structure.

Quantitative Data: Sodium Channel Blockade

While comprehensive quantitative SAR data for a wide range of this compound analogs is limited in publicly available literature, studies on related β-aminoketones and other local anesthetics provide valuable insights. The potency of sodium channel blockade is often expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Modification | Target/Assay | IC50 (µM) | Reference |

| This compound | - | TRPV3 Inhibition | 29.8 ± 5.3 | [3] |

| This compound Mutant | F666A | TRPV3 Inhibition | 673 ± 37 | [3] |

| Lidocaine (B1675312) | - | Open Sodium Channel Block | ~20 | [2] |

| Lidocaine | - | Resting Sodium Channel Block | ~300 | [2] |

Note: Data for lidocaine is provided for comparative purposes as a standard local anesthetic. The data on TRPV3 inhibition by this compound, while not a direct measure of sodium channel blockade, provides insight into its interaction with ion channels.

Key SAR Insights for Local Anesthetic Activity:

-

Lipophilicity of the Aromatic Group: Increasing the lipophilicity of the aromatic portion, for instance, by elongating the alkoxy chain, generally enhances the anesthetic potency up to a certain point (the "cutoff effect"). This is because increased lipophilicity facilitates membrane partitioning. However, excessive lipophilicity can lead to decreased aqueous solubility and potential toxicity.

-

Nature of the Amino Group: The basicity of the tertiary amine (piperidine in this compound) is critical. The pKa of the amine determines the proportion of charged and uncharged forms at physiological pH. The uncharged form is thought to be important for crossing the cell membrane, while the charged form interacts with the sodium channel from the intracellular side.

-

Intermediate Chain Length: The length and flexibility of the intermediate chain are important for optimally positioning the lipophilic and hydrophilic groups for interaction with the sodium channel.

Experimental Protocol: Rat Sciatic Nerve Block Assay

This in vivo assay is a standard method for evaluating the efficacy and duration of local anesthetic action.

Objective: To determine the median effective concentration (ED50) and duration of sensory and motor blockade of a test compound.

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized. The sciatic nerve in the hind limb is located.

-

Drug Administration: A specific volume of the test compound solution (e.g., this compound analog) at varying concentrations is injected in close proximity to the sciatic nerve.

-

Assessment of Sensory Blockade: The nociceptive block is assessed by applying a noxious stimulus (e.g., thermal stimulus via a hot plate or mechanical stimulus via a pinprick) to the plantar surface of the rat's hind paw at regular intervals. The latency to a withdrawal response is measured. An increase in latency indicates a sensory block.

-

Assessment of Motor Blockade: Motor function is evaluated by observing the rat's ability to use its hind limb for movement and weight-bearing. A scoring system is often used to quantify the degree of motor impairment.

-

Data Analysis: The percentage of animals exhibiting a block at each concentration is determined, and the ED50 is calculated using probit analysis. The duration of the block is recorded as the time from the onset of the block to the complete recovery of sensory and motor function.

References

Dyclonine hydrochloride's CAS number and molecular structure

This guide provides a comprehensive overview of dyclonine hydrochloride, tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental chemical properties, molecular structure, mechanism of action, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound, a compound utilized for its local anesthetic effects.[1][2] It is recognized for its role in providing temporary relief from pain and irritation.[3]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 536-43-6 | [4][5] |

| Molecular Formula | C₁₈H₂₈ClNO₂ | [1][6] |

| Molecular Weight | 325.9 g/mol | [1] |

| IUPAC Name | 1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | [1][6] |

| Appearance | White to almost white powder or crystal | [5] |

| Melting Point | 171.0 to 175.0 °C | [5] |

| Purity | >98.0% (T)(HPLC) | [5] |

Molecular Structure

This compound hydrochloride possesses a distinct molecular architecture characterized by a butoxyphenyl group linked to a piperidinopropiophenone moiety. This structure is fundamental to its anesthetic activity.

Caption: Molecular structure of this compound hydrochloride.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this compound hydrochloride involves the blockade of voltage-gated sodium channels in neuronal membranes.[1][2][7] By reversibly binding to these channels, it decreases the permeability of the neuronal membrane to sodium ions.[1][7][8] This action stabilizes the membrane and inhibits depolarization, thereby preventing the initiation and conduction of nerve impulses, which results in a localized anesthetic effect.[2][3][7]

Caption: this compound hydrochloride's mechanism of action.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound hydrochloride are crucial for research and development.

A. Synthesis of this compound Hydrochloride

A disclosed synthesis method involves a two-step process starting from p-bromoacetophenone.[9]

-

Step 1: Preparation of 4-bromo-β-piperidinylpropiophenone hydrochloride

-

Combine 19.9g of p-bromoacetophenone, 100ml of ethanol, 14.6g of piperidine hydrochloride, 8.9g of paraformaldehyde, and 2ml of hydrochloric acid.[9]

-

Stir the mixture and heat to 60°C for 4 hours.[9]

-

Cease heating and cool the mixture to 0°C for 4 hours to facilitate crystallization.[9]

-

Filter the mixture via suction, rinse the resulting filter cake with isopropanol, and dry under vacuum at 60°C.[9]

-

-

Step 2: Preparation of this compound Hydrochloride

-

Under a nitrogen atmosphere, combine 183ml of dimethyl sulfoxide, 16.6g of 4-bromo-β-piperidinylpropiophenone hydrochloride, 1.9g of cuprous iodide, 2.6g of trans-4-hydroxy-L-proline, 13.8g of potassium carbonate, 3.1g of tetrabutylammonium (B224687) bromide, and 33ml of acetonitrile (B52724) in a 500mL three-necked flask.[9]

-

Maintain the internal temperature at 50°C.[9]

-

Rapidly add 18.5g of n-butanol.[9]

-

Caption: Synthetic pathway for this compound hydrochloride.

B. High-Performance Liquid Chromatography (HPLC) Analysis

A reproducible HPLC method has been developed for the detection and quantification of this compound hydrochloride.[10]

-

Chromatographic Conditions:

-

Sample Preparation:

-

Prepare a 0.1 mg/mL reference standard solution of this compound HCl in a 50:50 mixture of Acetonitrile and DI Water containing 0.1% Formic Acid.[10]

-

Caption: HPLC analytical workflow for this compound HCl.

References

- 1. This compound Hydrochloride | C18H28ClNO2 | CID 68304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. scbt.com [scbt.com]

- 5. This compound Hydrochloride | 536-43-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound Hydrochloride: An Essential Local Anesthetic in Modern Medicine_Chemicalbook [chemicalbook.com]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. Synthesis method of this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. This compound HCL Analyzed with HPLC - AppNote [mtc-usa.com]

A Comprehensive Review of Dyclonine's Primary Research Literature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyclonine, a piperidinopropiophenone derivative, has been utilized for over six decades primarily as a topical local anesthetic. It is a common active ingredient in over-the-counter products for the relief of sore throat and mouth pain. While its principal mechanism of action has long been attributed to the blockade of voltage-gated sodium channels, emerging research has unveiled a more complex pharmacological profile, revealing interactions with other molecular targets. This technical guide provides an in-depth review of the primary research literature on this compound, focusing on its multifaceted mechanisms of action, pharmacokinetics, and clinical applications. This document is intended for researchers, scientists, and drug development professionals, and summarizes quantitative data in structured tables, provides detailed experimental methodologies, and visualizes key pathways and workflows.

Core Mechanisms of Action

This compound's biological effects are attributed to its interaction with multiple molecular targets. The primary mechanism for its anesthetic properties is the blockade of voltage-gated sodium channels. However, recent studies have highlighted its role as a potent antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel and as an inhibitor of aldehyde dehydrogenases (ALDHs), including ALDH2 and ALDH3A1. There is also emerging, though less defined, evidence of its potential interaction with the histone methyltransferase G9a.

Voltage-Gated Sodium Channel Blockade

Experimental Protocol: General Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade

A standard method to investigate the effect of a compound like this compound on voltage-gated sodium channels involves the whole-cell patch-clamp technique using cell lines (e.g., HEK293 cells) stably expressing a specific human Nav channel subtype (e.g., Nav1.7).

-

Cell Preparation: HEK293 cells expressing the target Nav channel are cultured and plated on glass coverslips 24-48 hours prior to the experiment.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature (20-22°C).

-

A patch-clamp amplifier and data acquisition system are used to record sodium currents.

-

The membrane potential is held at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

-

To assess the effect of the compound, a concentration-response curve is generated by applying depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents in the presence of increasing concentrations of this compound.

-